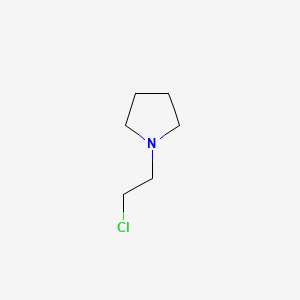
2,4,5-三氯苯甲酸
概览
描述
Synthesis Analysis
The synthesis of chlorinated benzoic acids can involve various methods, including air oxidation of chlorinated toluenes in the presence of catalysts. For instance, 2,4-dichlorobenzoic acid is prepared from 2,4-dichlorotoluene using improved Co-Mn salts complex catalyst without solvent, achieving a molar yield of 92.5% . This method is environmentally friendly and could potentially be adapted for the synthesis of 2,4,5-trichlorobenzoic acid by modifying the chlorination pattern.
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acids is characterized by the presence of hydrogen-bonded structures, as seen in the crystal structures of proton-transfer compounds of 4,5-dichlorophthalic acid with monoaminobenzoic acids . These structures exhibit two-dimensional and three-dimensional hydrogen-bonded networks, which are likely to be similar in 2,4,5-trichlorobenzoic acid due to the presence of carboxyl groups and the potential for hydrogen bonding.
Chemical Reactions Analysis
Chlorinated benzoic acids can participate in various chemical reactions, including amide condensation reactions. Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, a related compound, has been shown to be an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This suggests that 2,4,5-trichlorobenzoic acid could also be involved in similar condensation reactions, potentially as a substrate or a catalyst, depending on its structure and reactivity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,4,5-trichlorobenzoic acid are not directly reported in the provided papers, the properties of similar compounds can be indicative. For example, the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid involves selective reactions such as nitration, reduction, diazotisation, and chlorination, which are likely to influence the physical and chemical properties of the final product . These properties include solubility, melting point, and reactivity, which are important for the practical applications of the compound.
科研应用
1. 吸附和杀虫剂敏感性
2,4,5-三氯苯氧乙酸(2,4,5-三氯苯甲酸的一种变体)已被研究其在表面如聚-邻甲苯二酰胺Zr(IV)磷酸盐上的吸附行为。这种纳米复合材料用于杀虫剂敏感膜电极。研究表明,它对水溶液中的吸附有效,表明其在环境和农业应用中的潜在用途(Khan & Akhtar, 2011)。
2. 抗菌和抗炎性能
研究探索了含有三氯苯基基团的化合物的合成,这些化合物源自2,3,5-三氯苯甲酸。这些合成化合物显示出有希望的抗菌和抗炎活性,暗示了在医学和制药领域的潜在应用(Karegoudar et al., 2008)。
3. 化学中的磁性能
使用2,3,5-三氯苯甲酸创建新型3d-4f四核配合物复合物一直是研究的课题。这些复合物已经被表征其结构和磁性能,这可能与材料科学和磁性应用领域相关(Zhang & Zheng, 2016)。
4. 生物降解和环境影响
对与2,4,5-三氯苯氧乙酸密切相关的化合物的生物降解进行了研究,重点关注其持久性和环境影响。像质粒辅助分子育种这样的技术已经导致了能够降解这种化合物的细菌菌株的发展,突显了其在环境生物修复和减少毒理问题中的潜在重要性(Kellogg, Chatterjee, & Chakrabarty, 1981)。
5. 环境和人体暴露分析
已经进行了研究,以估计2,4,5-T及其在各种环境中的污染物对人类的暴露,如俄勒冈海岸山脉。这些研究为那些暴露于这些化合物的人们,特别是在职业环境中,提供了重要见解,以了解潜在风险和必要的安全措施(Newton & Norris, 1981)。
6. 微生物降解
对能够降解2,4,5-T的微生物菌株的研究揭示了存在特定细菌,如纤维素微球菌NPZ-121菌株,可以转化这种物质。这类研究对于理解合成除草剂的自然降解过程及其在生态系统中的作用至关重要(Korobov et al., 2018)。
7. 厌氧生物降解
观察到除草剂2,4,5-T在产甲烷水系中经历厌氧生物降解,形成各种中间体。这个过程受到短链有机酸和醇等因素的影响,为了解这种化合物在厌氧条件下的环境命运提供了见解(Gibson & Suflita, 1990)。
Safety And Hazards
性质
IUPAC Name |
2,4,5-trichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFNNDHASFGWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075332 | |
| Record name | 2,4,5-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorobenzoic acid | |
CAS RN |
50-82-8 | |
| Record name | 2,4,5-Trichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichlorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50-82-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,4,5-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trichlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z293EF6PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)









